Iotrolan

Vue d'ensemble

Description

Iotrolan, connu sous son nom commercial Isovist, est un agent de contraste radio-opaque contenant de l'iode. C'est un milieu de contraste non ionique, isotonique et dimère conçu pour améliorer la visibilité des structures corporelles dans les techniques d'imagerie par rayons X. This compound est particulièrement utilisé dans l'imagerie des espaces entourant le système nerveux central, les vaisseaux sanguins, les voies urinaires, l'utérus, les trompes de Fallope, les espaces articulaires, et dans la cholangiopancréatographie rétrograde endoscopique (CPRE) .

Méthodes De Préparation

La préparation de l'Iotrolan implique plusieurs étapes de synthèse. Une méthode comprend la réaction de l'acide 5-amino-2,4,6-triiodo-m-phtalique avec le paraformaldéhyde pour générer un produit de réduction d'amination. Ce produit subit de nouvelles réactions avec l'oxychlorure de soufre pour former le chlorure de 5-méthylamino-2,4,6-triiodo-m-phtaloyle. En utilisant le chlorure de malonyle comme bras de liaison, le dimère est formé, qui réagit ensuite avec le 2,2-diméthyl-6-amino-[1,3]dioxane-5-alcool pour former le produit final, l'this compound . Cette méthode convient à la production industrielle en raison de sa simplicité et de son rendement élevé.

Analyse Des Réactions Chimiques

L'Iotrolan subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont essentielles à la synthèse et à la modification de l'this compound.

Substitution : Les réactifs courants utilisés dans ces réactions comprennent l'oxychlorure de soufre et le chlorure de malonyle.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme agent de contraste dans diverses techniques d'imagerie.

Biologie : L'this compound est utilisé dans des études d'imagerie pour visualiser des structures biologiques.

Mécanisme d'action

L'this compound fonctionne en absorbant les rayons X en raison de la présence d'atomes d'iode dans sa structure. Cette absorption améliore le contraste des images obtenues lors de l'imagerie par rayons X. Le composé est excrété principalement par les reins, avec une liaison aux protéines négligeable .

Applications De Recherche Scientifique

Radiographic Imaging

Myelography : Iotrolan is indicated for lumbar, cervical, and total columnar myelography. It has been shown to provide acceptable diagnostic contrast for conventional radiographic techniques, with effective visualization maintained for at least 30 minutes post-injection . Studies indicate that it causes minimal changes in physiological parameters, making it safer compared to other contrast agents like iopamidol .

Hysterosalpingography : In studies comparing this compound with traditional ionic contrast agents, it was found that this compound yielded better results in terms of safety and effectiveness for tubal flushing procedures aimed at assessing female fertility .

Safety Profile and Tolerance

This compound exhibits a favorable safety profile. Research indicates that it does not induce significant cytotoxic effects on human nucleus pulposus cells, suggesting its suitability for spinal applications . Furthermore, animal studies have demonstrated that this compound has good renal tolerance and does not significantly alter renal function parameters post-administration .

Clinical Studies and Case Reports

Several clinical studies have validated the effectiveness of this compound in various settings:

- Cytotoxicity Studies : A study highlighted that this compound did not exhibit cytotoxic effects on healthy human nucleus pulposus cells when compared to other agents like iopamidol, which showed significant reductions in cell viability .

- Pain Management in Injections : A study involving needle placement for intra-articular injections demonstrated that using this compound improved accuracy and reduced procedural pain compared to standard techniques .

Pharmacokinetics

This compound's pharmacokinetic properties have been extensively studied. After intravenous administration, it has a plasma half-life of approximately 9.7 hours, with renal clearance rates indicating efficient elimination from the body . This characteristic is particularly advantageous for patients with compromised renal function.

Emerging Applications

Recent research has explored the potential of this compound in combination with artificial intelligence and machine learning for the early detection of adverse drug reactions and drug-induced toxicity. These advancements suggest a broader application scope beyond traditional imaging uses .

Data Table: Comparison of Contrast Agents

| Feature | This compound | Iopamidol | Urografin |

|---|---|---|---|

| Osmolarity | Low | High | High |

| Cytotoxicity | Low | Moderate | Moderate |

| Renal Tolerance | Good | Moderate | Poor |

| Imaging Duration | Up to 5 hours | Varies | Varies |

| Indications | Myelography, Hysterosalpingography | Myelography | Urography |

Mécanisme D'action

Iotrolan works by absorbing X-rays due to the presence of iodine atoms in its structure. This absorption enhances the contrast of the images obtained during X-ray imaging. The compound is excreted primarily via the kidneys, with negligible protein binding .

Comparaison Avec Des Composés Similaires

L'Iotrolan est comparé à d'autres agents de contraste à base d'iode tels que l'iohexol, l'iodixanol et l'ioversol. Ces composés varient en termes de structure chimique, de teneur en iode et de caractéristiques ioniques ou non ioniques. L'this compound est unique en raison de sa nature non ionique, isotonique et dimère, qui procure une osmolalité plus faible et moins d'effets secondaires par rapport aux agents de contraste monomères .

Composés similaires

- Iohexol

- Iodixanol

- Ioversol

- Iopamidol

- Iopromide

Activité Biologique

Iotrolan is a dimeric, non-ionic, hexaiodinated contrast medium primarily used in various radiological procedures. Its unique dimeric structure allows for the creation of highly concentrated solutions that are isotonic with blood and cerebrospinal fluid, making it suitable for diagnostic imaging applications such as myelography and hysterosalpingography. This article delves into the biological activity of this compound, highlighting its safety profile, pharmacokinetics, and comparative effectiveness against other contrast agents.

Safety Profile

This compound has been shown to have a favorable safety profile compared to other contrast agents like Lipiodol. In a study comparing the two, this compound induced no inflammatory reaction in the abdomen of rabbits, while Lipiodol caused significant abdominal inflammation and granuloma formation .

Pharmacokinetics

The pharmacokinetics of this compound indicate rapid excretion and minimal retention in the body. Following intraperitoneal administration at a dose of 100 mg iodine/kg, this compound was entirely excreted through urine within two days. In contrast, Lipiodol exhibited a half-life of 50 days and was retained for over 21 days .

Comparative Studies

A randomized double-blind trial compared this compound with iopamidol for cervical myelography. The study involved 51 patients receiving either iopamidol or this compound, with results indicating that both agents provided effective imaging; however, this compound demonstrated longer opacification times .

Table 1: Comparative Study Results

| Parameter | This compound | Iopamidol |

|---|---|---|

| Number of Patients | 49 | 51 |

| Mean Age (Years) | 48.6 (M), 46 (F) | 54.3 (M), 48.7 (F) |

| Opacification Time | Longer | Shorter |

| Inflammatory Reaction | None | Present |

This compound acts primarily as a radiopaque agent due to its high iodine content, which effectively absorbs X-rays. This property allows for enhanced visualization of anatomical structures during imaging procedures.

Histamine Release and Enzymatic Activity

Research has indicated that iodinated contrast media can lead to pseudoallergic reactions through histamine release. A study assessed the effects of iodinated contrast media on the activities of histamine-degrading enzymes such as diamine oxidase (DAO) and histamine N-methyltransferase (HMT). The findings suggested that this compound did not significantly inhibit these enzymes at physiologically relevant concentrations, indicating a lower potential for exacerbating histamine-mediated reactions compared to other agents .

Table 2: Enzymatic Activity Results

| Contrast Media | DAO Activity [%] | HMT Activity [%] |

|---|---|---|

| Control | 100 | 100 |

| This compound (0.1 mM) | 98 | 97 |

| Iopamidol (0.1 mM) | 95 | 96 |

Hysterosalpingography

In a study involving hysterosalpingography, patients administered with this compound showed no adverse inflammatory responses compared to those receiving Lipiodol . This underscores the potential advantages of using water-soluble contrast agents in procedures where inflammatory reactions can complicate outcomes.

Lumbar Puncture

Another prospective comparison evaluated the incidence of side effects associated with lumbar puncture when using this compound versus iohexol. The results indicated no significant differences in overall diagnostic specificity or adverse effects between the two groups, suggesting that this compound is a viable alternative for lumbar puncture procedures .

Propriétés

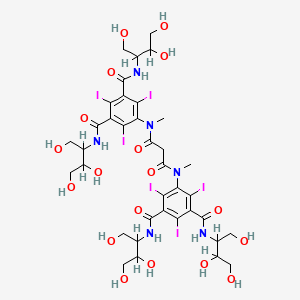

IUPAC Name |

2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHXFSYUBXNTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48I6N6O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023165 | |

| Record name | Iotrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1626.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79770-24-4 | |

| Record name | Iotrolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79770-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iotrolan [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079770244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iotrolan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iotrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTROLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FL47B687 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.